Idh2R140Q-IN-2

Description

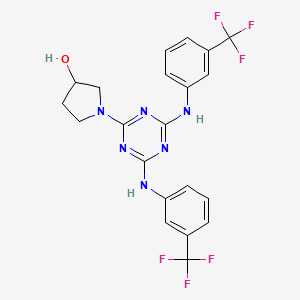

Structure

3D Structure

Properties

Molecular Formula |

C21H18F6N6O |

|---|---|

Molecular Weight |

484.4 g/mol |

IUPAC Name |

1-[4,6-bis[3-(trifluoromethyl)anilino]-1,3,5-triazin-2-yl]pyrrolidin-3-ol |

InChI |

InChI=1S/C21H18F6N6O/c22-20(23,24)12-3-1-5-14(9-12)28-17-30-18(32-19(31-17)33-8-7-16(34)11-33)29-15-6-2-4-13(10-15)21(25,26)27/h1-6,9-10,16,34H,7-8,11H2,(H2,28,29,30,31,32) |

InChI Key |

LLLRTMHIPPFYSX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1O)C2=NC(=NC(=N2)NC3=CC=CC(=C3)C(F)(F)F)NC4=CC=CC(=C4)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Idh2R140Q-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Idh2R140Q-IN-2, a potent and selective allosteric inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme carrying the R140Q mutation. This mutation is a key driver in several cancers, including acute myeloid leukemia (AML).

Core Mechanism of Action: Allosteric Inhibition

This compound functions as a non-competitive inhibitor, binding to an allosteric site at the dimer interface of the mutant IDH2 R140Q protein.[1] This binding event locks the enzyme in an open and inactive conformation.[1][2] By stabilizing this inactive state, the inhibitor prevents the catalytic pocket from closing, which is a necessary conformational change for the enzyme's neomorphic activity.[1] This allosteric modulation effectively blocks the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4]

The reduction in 2-HG levels is the primary therapeutic effect, as the accumulation of this oncometabolite is responsible for driving oncogenesis. 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to hypermethylation of histones and DNA.[5][6] This epigenetic dysregulation results in a block in cellular differentiation, a hallmark of cancers with IDH mutations.[7][8] By inhibiting the production of 2-HG, this compound helps to reverse these epigenetic changes, thereby promoting the differentiation of cancer cells.[9]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound (also referred to as compound 36).

| Parameter | Value | Cell Line/Enzyme | Reference |

| Enzymatic Inhibition IC50 | 29 nM | Recombinant human IDH2 R140Q | [4] |

| Cellular 2-HG Reduction IC50 | 10 nM | TF-1 cells expressing IDH2 R140Q | [4] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the signaling pathway of mutant IDH2, the mechanism of inhibition by this compound, and the logical flow of its effects.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

IDH2 R140Q Enzymatic Inhibition Assay

This assay measures the ability of a compound to inhibit the production of NADPH by the mutant IDH2 R140Q enzyme.

Materials:

-

Recombinant human IDH2 R140Q enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.05% BSA, 2 mM β-mercaptoethanol

-

α-ketoglutarate (α-KG)

-

NADPH

-

Diaphorase

-

Resazurin

-

Test compound (this compound)

-

96-well black microplate

Procedure:

-

Prepare a reaction mixture containing the IDH2 R140Q enzyme and NADPH in the assay buffer.

-

Add serial dilutions of this compound to the wells of the 96-well plate.

-

Initiate the reaction by adding α-KG to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add diaphorase and resazurin to each well.

-

Incubate for a short period to allow for color development.

-

Measure the fluorescence (Ex/Em = 530/590 nm) using a microplate reader.

-

Calculate the percent inhibition and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular 2-HG Measurement Assay

This assay quantifies the levels of the oncometabolite 2-HG in cells treated with the inhibitor.

Materials:

-

TF-1 cells expressing IDH2 R140Q

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (this compound)

-

Methanol (80%)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Seed TF-1 IDH2 R140Q cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 48 hours).

-

After treatment, wash the cells with PBS and quench the metabolism by adding ice-cold 80% methanol.

-

Scrape the cells and collect the cell lysates.

-

Centrifuge the lysates to pellet the cell debris.

-

Collect the supernatant containing the metabolites.

-

Analyze the supernatant using a validated LC-MS method to quantify the levels of 2-HG.[10]

-

Normalize the 2-HG levels to the cell number or total protein concentration.

-

Calculate the percent reduction of 2-HG and determine the IC₅₀ value.

Conclusion

This compound is a highly potent and selective allosteric inhibitor of the oncogenic IDH2 R140Q mutant. Its mechanism of action involves binding to the dimer interface, which stabilizes an inactive enzyme conformation and prevents the production of the oncometabolite 2-HG. The subsequent reduction in cellular 2-HG levels leads to the reversal of epigenetic dysregulation and the restoration of normal cellular differentiation. This detailed understanding of its mechanism provides a strong rationale for its further development as a targeted therapy for cancers harboring the IDH2 R140Q mutation.

References

- 1. Allosteric inhibitor remotely modulates the conformation of the orthestric pockets in mutant IDH2/R140Q - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a selective inhibitor of IDH2/R140Q enzyme that induces cellular differentiation in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Roles and Therapeutic Applications of IDH2 Mutations in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. IDH2 mutation-induced histone and DNA hypermethylation is progressively reversed by small-molecule inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IDH mutation impairs histone demethylation and results in a block to cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. IDH mutation impairs histone demethylation and results in a block to cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of a selective inhibitor of IDH2/R140Q enzyme that induces cellular differentiation in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PATH-22. THE DEVELOPMENT OF A NEW ASSAY TO MEASURE 2-HYDROXYGLUTARATE (2-hg) ENANTIOMER LEVELS AND THE UTILITY OF 2-hg AS A BIOMARKER FOR MANAGEMENT OF IDH MUTANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]

Idh2R140Q-IN-2: A Comprehensive Technical Guide on its Function in Acute Myeloid Leukemia

Audience: Researchers, scientists, and drug development professionals.

Abstract

Mutations in the isocitrate dehydrogenase 2 (IDH2) gene are recurring genetic alterations in acute myeloid leukemia (AML), with the R140Q substitution being one of the most prevalent. This mutation confers a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG competitively inhibits α-ketoglutarate (α-KG)-dependent dioxygenases, profoundly impacting cellular epigenetics and hematopoietic differentiation.[3][4] This technical guide provides an in-depth analysis of the IDH2 R140Q mutation's core function in AML, detailing its mechanism of action, downstream signaling effects, and its role as a therapeutic target. We present summarized quantitative data, detailed experimental protocols for key assays, and visualizations of the critical pathways and experimental workflows to offer a comprehensive resource for the scientific community.

Core Mechanism of IDH2 R140Q in AML

The wild-type IDH2 enzyme, located in the mitochondria, plays a crucial role in the tricarboxylic acid (TCA) cycle by catalyzing the oxidative decarboxylation of isocitrate to α-KG.[5][6] The R140Q mutation, a heterozygous missense mutation at arginine 140, fundamentally alters the enzyme's function.[7] It loses its canonical ability to produce α-KG and gains a neomorphic (new) function: the NADPH-dependent reduction of α-KG to D-2-hydroxyglutarate (2-HG).[8][9]

This "oncometabolite," 2-HG, accumulates to millimolar concentrations within the leukemic cells and can be detected in the serum of patients with IDH2-mutant AML.[1][10][11] 2-HG is structurally similar to α-KG and acts as a competitive inhibitor of numerous α-KG-dependent dioxygenases.[3][4] The primary downstream consequences of this inhibition are:

-

Epigenetic Reprogramming: 2-HG inhibits TET (Ten-Eleven Translocation) enzymes and Jumonji-C (JmjC) domain-containing histone demethylases.[3][12]

-

DNA Hypermethylation: Inhibition of TET2, which is responsible for converting 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), leads to a global DNA hypermethylation phenotype.[8][13][14] This altered methylation pattern is not random, showing focal hypermethylation at specific enhancer regions that regulate genes critical for hematopoiesis.[14]

-

Histone Hypermethylation: Inhibition of histone demethylases results in the accumulation of repressive histone marks.[12][13]

-

-

Blockade of Hematopoietic Differentiation: The profound epigenetic changes induced by 2-HG lead to a block in myeloid and erythroid differentiation, trapping hematopoietic progenitor cells in an immature, proliferative state.[1][8][15][16] This is a key step in the development of leukemia.

-

Altered Cellular Signaling: Recent evidence suggests 2-HG can influence other signaling pathways. For instance, IDH2 R140Q expression has been shown to enhance IL-1β-induced phosphorylation of NF-κB and p38 and to confer cytokine-independent proliferation through constitutive activation of STAT3/5.[17][18]

The continued expression of IDH2 R140Q is critical for the maintenance of the leukemic state, making it a compelling therapeutic target.[1][4][19]

Signaling and Pathophysiological Pathways

The central mechanism of IDH2 R140Q involves the production of 2-HG and its subsequent inhibition of α-KG-dependent enzymes, leading to widespread epigenetic dysregulation and a block in cellular differentiation.

Quantitative Data Summary

The functional consequences of the IDH2 R140Q mutation have been quantified across various experimental systems.

Table 1: Oncometabolite (2-HG) Levels

| System | Condition | 2-HG Concentration | Reference |

| Human Serum | IDH-Wild Type AML | Median: 61 ng/mL | [10] |

| Human Serum | IDH-Mutant AML | Median: 3004 ng/mL | [10] |

| Human Serum | Healthy Volunteers | Median: 48 ng/mL | [10] |

| Mouse Model Serum | Dnmt3a–/––Idh2R140Q | ~80-fold increase vs. normal | [20] |

| Mouse Model Serum | WT–Idh2R140Q | ~10-fold increase vs. normal | [20] |

Table 2: Inhibitor Potency and Cellular Effects

| Inhibitor | Target | IC50 (Enzymatic) | IC50 (Cellular 2-HG) | Cellular Effect | Reference |

| Enasidenib (AG-221) | IDH2 R140Q | - | Reduces serum 2-HG by >90% | Induces myeloid differentiation | [16] |

| AGI-6780 | IDH2 R140Q | - | - | Induces differentiation in vitro | [3][16] |

| CP-17 | IDH2 R140Q | 40.75 nM | 141.4 nM | Suppresses proliferation, restores differentiation | [2] |

Table 3: Clinical Response to Enasidenib (IDH2 Inhibitor)

| Patient Population | Metric | Value | Reference |

| Relapsed/Refractory AML | Overall Response Rate (ORR) | 40.3% | [7][21][22] |

| Relapsed/Refractory AML | Complete Remission (CR) | 19.3% | [7][21] |

| Relapsed/Refractory AML | Median Time to First Response | 1.9 months | [7][21] |

| Relapsed/Refractory AML | Median Overall Survival (OS) | 9.3 months | [7][21] |

| Relapsed/Refractory AML (CR patients) | Median Overall Survival (OS) | 19.7 months | [7][21] |

| R/R AML (IDH2 R140Q) | Overall Response Rate (ORR) | 35.4% | [7][21] |

Experimental Protocols & Workflows

Studying the effects of IDH2 R140Q requires specialized in vitro and in vivo models. Below are methodologies for key experiments.

Generation of an Inducible Mouse Model

A tetracycline-inducible system allows for the controlled expression of IDH2 R140Q in a tissue-specific and reversible manner, which is crucial for studying leukemia initiation and maintenance.[1][19]

Methodology:

-

Vector Construction: The human IDH2 R140Q cDNA is cloned into a targeting vector downstream of a Tetracycline Response Element (TRE).

-

ES Cell Targeting: The construct is introduced into embryonic stem (ES) cells (e.g., C2-ESCs) and targeted to a specific genomic locus (e.g., Collagen A1) using Flp-recombinase.

-

Mouse Generation: Targeted ES cells are used to generate chimeric mice, which are then bred with mice expressing the tetracycline trans-activator (tTA) in a hematopoietic-specific manner (e.g., Vav-tTA).

-

Induction/Suppression: In the resulting double-transgenic mice, IDH2 R140Q expression is suppressed by the administration of doxycycline (Dox) in the drinking water. Expression is induced by withdrawing Dox.[1]

-

Leukemia Maintenance Studies: To test for dependency, leukemic mice can be treated with Dox to turn off IDH2 R140Q expression, followed by monitoring for disease regression.[1][19]

In Vitro Hematopoietic Differentiation Assay

Methylcellulose colony-forming assays are the gold standard for assessing the differentiation potential of hematopoietic stem and progenitor cells (HSPCs).

Methodology:

-

Cell Isolation: Isolate HSPCs (e.g., Lin-Sca-1+c-Kit+ or LSK cells) from the bone marrow of IDH2 R140Q model mice or control mice via fluorescence-activated cell sorting (FACS).[1] Alternatively, use human CD34+ cells transduced with lentiviral vectors expressing IDH2 R140Q.[15]

-

Plating: Plate a defined number of cells (e.g., 1x104) in methylcellulose medium (e.g., MethoCult M3434) containing a cocktail of cytokines to support the growth of various colony types.

-

Incubation: Culture plates at 37°C in a humidified incubator with 5% CO2 for 7-14 days.

-

Colony Scoring: Enumerate and classify colonies based on morphology. Key colony types include:

-

Colony-forming unit-erythroid (CFU-E)

-

Burst-forming unit-erythroid (BFU-E)

-

Colony-forming unit-granulocyte, macrophage (CFU-GM)

-

Colony-forming unit-granulocyte, erythrocyte, monocyte, megakaryocyte (CFU-GEMM)

-

-

Replating (Serial Plating): To assess self-renewal capacity, cells from the primary plates can be harvested, washed, and replated into fresh methylcellulose medium.[1]

Measurement of 2-Hydroxyglutarate (2-HG)

Accurate quantification of 2-HG is essential for confirming the neomorphic activity of the mutant enzyme and for pharmacodynamic studies of IDH2 inhibitors.

Methodology (Liquid Chromatography-Mass Spectrometry - LC-MS):

-

Sample Preparation:

-

Serum/Plasma: Precipitate proteins by adding a cold methanol/acetonitrile solution. Centrifuge to pellet debris.

-

Cells/Tissues: Lyse cells or homogenize tissue in a cold 80% methanol solution. Centrifuge to pellet debris.

-

-

Derivatization (Optional but common): To improve chromatographic separation of D- and L-2-HG enantiomers, samples can be derivatized (e.g., using diacetyl-L-tartaric anhydride).

-

LC Separation: Inject the supernatant onto a chromatography column (e.g., a chiral column for enantiomer separation) connected to an HPLC or UPLC system.

-

MS Detection: Analyze the eluate using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Quantification: Determine 2-HG concentrations by comparing the signal to a standard curve generated with known concentrations of purified 2-HG.[1]

DNA and Histone Methylation Analysis

Methodology (Whole-Genome Bisulfite Sequencing - WGBS):

-

DNA Extraction: Isolate high-quality genomic DNA from sorted leukemic cells or patient samples.

-

Bisulfite Conversion: Treat DNA with sodium bisulfite, which converts unmethylated cytosines to uracil while leaving methylated cytosines unchanged.

-

Library Preparation: Prepare sequencing libraries from the bisulfite-converted DNA.

-

Sequencing: Perform high-throughput paired-end sequencing.

-

Data Analysis: Align reads to a reference genome and calculate the methylation level at each CpG site. Identify differentially methylated regions (DMRs) between IDH2 R140Q and wild-type samples.[12][14]

Methodology (Chromatin Immunoprecipitation-Sequencing - ChIP-Seq):

-

Chromatin Crosslinking: Crosslink protein-DNA complexes in live cells using formaldehyde.

-

Chromatin Shearing: Lyse cells and shear chromatin into small fragments (200-600 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate sheared chromatin with an antibody specific to a histone mark of interest (e.g., H3K4me3, H3K27me3).

-

DNA Purification: Reverse crosslinks and purify the immunoprecipitated DNA.

-

Sequencing and Analysis: Prepare a sequencing library, perform high-throughput sequencing, and align reads to a reference genome to identify regions enriched for the specific histone mark.[12][13]

Role in Leukemogenesis and as a Therapeutic Target

IDH2 R140Q is considered a proto-oncogenic driver mutation.[1][19] While it is not sufficient to induce AML on its own, it is a critical early event that cooperates with other common AML mutations, such as FLT3-ITD, NrasG12D, NPM1, and DNMT3A.[1][3][4][23] Mouse models have demonstrated that IDH2 R140Q can cooperate with mutations like FLT3-ITD or overexpression of HoxA9/Meis1a to drive aggressive AML.[1][3]

The dependence of leukemic cells on the continued production of 2-HG establishes mutant IDH2 as a prime therapeutic target.[4][5] The development of specific small-molecule inhibitors, such as Enasidenib (AG-221), has validated this approach.[7][24] These inhibitors bind to an allosteric site at the dimer interface of the mutant IDH2 enzyme, blocking its neomorphic activity.[7] This leads to a rapid decrease in cellular 2-HG levels, which in turn reverses the epigenetic block, promotes myeloid differentiation, and can lead to durable clinical responses in a subset of patients.[16][22][24]

Conclusion

The IDH2 R140Q mutation represents a paradigm of oncogenesis driven by a metabolic enzyme's neomorphic activity. Its central role in producing the oncometabolite 2-HG, which subsequently rewires the epigenetic landscape to block hematopoietic differentiation, has been firmly established through extensive preclinical and clinical research. The continued requirement of 2-HG for leukemic maintenance underscores its importance as a therapeutic vulnerability in AML. The successful clinical development of targeted inhibitors like enasidenib has transformed the treatment landscape for patients with IDH2-mutant AML, offering a proof-of-concept for therapies that target the metabolic underpinnings of cancer. Future research will likely focus on overcoming resistance mechanisms and exploring rational combination therapies to further improve outcomes for this patient population.

References

- 1. Proto-Oncogenic Role of Mutant IDH2 in Leukemia Initiation and Maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a selective inhibitor of IDH2/R140Q enzyme that induces cellular differentiation in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cancer-associated IDH2 mutants drive an acute myeloid leukemia that is susceptible to Brd4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia [frontiersin.org]

- 7. IDH1/IDH2 Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Leukemic IDH1 and IDH2 mutations result in a hypermethylation phenotype, disrupt TET2 function, and impair hematopoietic differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IDH1 and IDH2 mutations in pediatric acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Serum 2-hydroxyglutarate levels predict isocitrate dehydrogenase mutations and clinical outcome in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Increased levels of 2-hydroxyglutarate in AML patients with IDH1-R132H and IDH2-R140Q mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. IDH2 mutation-induced histone and DNA hypermethylation is progressively reversed by small-molecule inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. IDH2 mutation-induced histone and DNA hypermethylation is progressively reversed by small-molecule inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Focal disruption of DNA methylation dynamics at enhancers in IDH-mutant AML cells [ouci.dntb.gov.ua]

- 15. The Leukemic IDH1/2 Mutations Impair Myeloid and Erythroid Cell Differentiation of Primary Human Hematopoietic Stem and Progenitor Cells (HSPC): Experimental Evidences and a Review of the Literature[v1] | Preprints.org [preprints.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Isocitrate dehydrogenase mutations are associated with altered IL-1β responses in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. IDH2/R140Q mutation confers cytokine-independent proliferation of TF-1 cells by activating constitutive STAT3/5 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Proto-oncogenic role of mutant IDH2 in leukemia initiation and maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ashpublications.org [ashpublications.org]

- 21. Frontiers | IDH1/IDH2 Inhibition in Acute Myeloid Leukemia [frontiersin.org]

- 22. Isocitrate dehydrogenase inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. aacrjournals.org [aacrjournals.org]

- 24. Enasidenib: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

The Role of IDH2 R140Q Mutation in Cancer Development: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Mutations in the isocitrate dehydrogenase 2 (IDH2) gene, particularly the R140Q variant, represent a pivotal discovery in cancer metabolism and epigenetics. Found in a range of malignancies, most notably Acute Myeloid Leukemia (AML), this mutation imparts a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] High concentrations of 2-HG competitively inhibit α-ketoglutarate (α-KG)-dependent dioxygenases, causing widespread epigenetic dysregulation and a block in cellular differentiation, thereby driving oncogenesis.[2][4][5] This guide provides a detailed examination of the biochemical mechanisms, downstream signaling consequences, and clinical implications of the IDH2 R140Q mutation. It summarizes key quantitative data, details relevant experimental protocols, and illustrates the core pathways and processes, offering a comprehensive resource for professionals in oncology research and drug development.

Introduction: The IDH2 Enzyme and the R140Q Mutation

Isocitrate dehydrogenase 2 (IDH2) is a mitochondrial enzyme crucial for cellular metabolism. It catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), a key intermediate in the tricarboxylic acid (TCA) cycle, while reducing NADP+ to NADPH.[2][6] Heterozygous somatic point mutations in the IDH2 gene have been identified in various cancers, including AML (approximately 10-15%), chondrosarcoma, and glioma.[1][7][8] The most frequent of these mutations in AML occurs at arginine 140, substituting it with glutamine (R140Q).[6][7]

The IDH2 R140Q mutation is not a loss-of-function mutation. Instead, it confers a novel, gain-of-function catalytic activity upon the enzyme.[2][7] This "neomorphic" activity fundamentally alters the enzyme's role, converting it from a key contributor to the TCA cycle into a factory for the oncometabolite D-2-hydroxyglutarate (2-HG).[9][10] The accumulation of 2-HG to millimolar concentrations is a central event in the pathogenesis of IDH2-mutant cancers.[1][4]

Biochemical Mechanism of the IDH2 R140Q Mutant

The wild-type (WT) IDH2 enzyme binds isocitrate and NADP+ in its active site to produce α-KG and NADPH. The R140 residue plays a role in substrate binding.[11][12] The R140Q mutation alters the active site, reducing the enzyme's affinity for isocitrate while enabling it to bind α-KG and NADPH.[11][13] This leads to a switch in its primary function:

-

Loss of Canonical Activity: The ability to convert isocitrate to α-KG is significantly impaired.[2][6]

-

Gain of Neomorphic Activity: The mutant enzyme catalyzes the NADPH-dependent reduction of α-KG to D-2-hydroxyglutarate (2-HG).[2][9][13]

This reaction consumes both α-KG and NADPH, leading to the accumulation of 2-HG.[4]

Figure 1: Biochemical function of Wild-Type vs. Mutant IDH2 R140Q.

Downstream Oncogenic Effects of 2-Hydroxyglutarate

2-HG is structurally similar to α-KG, allowing it to act as a competitive inhibitor of a large family of α-KG-dependent dioxygenases.[2][5] This inhibition is the primary mechanism through which the IDH2 R140Q mutation drives cancer development.

Epigenetic Dysregulation

The most profound consequence of 2-HG accumulation is the disruption of normal epigenetic patterns.

-

DNA Hypermethylation: 2-HG inhibits the Ten-Eleven Translocation (TET) family of enzymes (TET1, TET2, TET3).[14] TET enzymes are responsible for oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), the first step in active DNA demethylation.[15] Inhibition of TET2 by 2-HG leads to a global decrease in 5hmC, resulting in a DNA hypermethylation phenotype.[15] This epigenetic alteration silences the expression of genes required for normal hematopoietic differentiation.

-

Histone Hypermethylation: 2-HG also inhibits Jumonji-C (JmjC) domain-containing histone demethylases (KDMs).[5] This leads to the accumulation of repressive histone methylation marks (e.g., H3K9me3, H3K27me3), further contributing to a block in cellular differentiation.[5]

Altered Cellular Signaling

Beyond epigenetics, 2-HG impacts several signaling pathways critical for cell survival and proliferation.

-

HIF-1α Stabilization: Prolyl hydroxylases (PHDs), which are also α-KG-dependent dioxygenases, are inhibited by 2-HG.[3][4] PHDs normally target the hypoxia-inducible factor 1-alpha (HIF-1α) for degradation. Inhibition of PHDs leads to the stabilization and activation of HIF-1α, even under normal oxygen conditions, promoting a pseudo-hypoxic state that supports cell survival.[3][4][16]

-

STAT Pathway Activation: The IDH2 R140Q mutation has been shown to activate constitutive phosphorylation of STAT3 and STAT5, promoting cytokine-independent proliferation in leukemia cells.[13][17]

-

NF-κB Pathway: In leukemia cell lines, the IDH2 R140Q mutation enhances IL-1β-induced signaling, leading to increased phosphorylation of NF-κB and p38.[18] This suggests a hyperactivation of inflammatory signaling pathways that can contribute to leukemogenesis.[18]

Figure 2: Downstream oncogenic mechanisms of 2-HG produced by IDH2 R140Q.

Quantitative Data Summary

The biochemical and cellular changes induced by IDH2 R140Q are quantifiable and have been extensively reported in preclinical and clinical studies.

Table 1: 2-Hydroxyglutarate (2-HG) Levels

| Condition | Sample Type | 2-HG Concentration | Reference |

| IDH2 R140Q Mutant | Cancer Cells / Tissues | 1 - 30 mM | [4] |

| IDH2 R140Q Mutant | Patient Serum | ≥ 2 µM | [19] |

| IDH-Wild Type | Normal Cells / Tissues | ~10⁻⁸ M (nanomolar) | [4] |

| IDH-Wild Type | Patient Serum | < 2 µM | [19] |

Note: Serum levels can vary based on tumor burden.[20]

Table 2: Clinical Efficacy of Enasidenib (AG-221) in Relapsed/Refractory IDH2-Mutant AML

Data from the pivotal Phase I/II trial (Stein et al., 2017)

| Parameter | Value | Reference |

|---|---|---|

| Patient Population | Relapsed/Refractory AML with IDH2 Mutation | [21] |

| Overall Response Rate (ORR) | 40.3% | [21] |

| - IDH2 R140Q Subgroup | 35.4% | [22] |

| - IDH2 R172 Subgroup | 53.3% | [22] |

| Complete Remission (CR) Rate | 19.3% | [21] |

| Median Time to First Response | 1.9 months | [21] |

| Median Overall Survival (OS) | 9.3 months |[21][22] |

Key Experimental Protocols

Investigating the IDH2 R140Q mutation requires specific methodologies to measure its unique product and assess its biological effects.

Protocol: Quantification of 2-HG by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is the gold standard for accurately measuring D-2-HG levels in biological samples.

-

Sample Preparation:

-

Cells or tissues are harvested and snap-frozen.

-

Metabolites are extracted using an 80% methanol solution on dry ice, followed by centrifugation to pellet debris.

-

The supernatant containing metabolites is collected and dried under nitrogen gas or using a speed vacuum.

-

The dried extract is reconstituted in a suitable solvent for LC-MS analysis.

-

-

Chromatographic Separation:

-

A reverse-phase liquid chromatography system is used to separate 2-HG from other metabolites.

-

A C18 column is commonly employed.

-

A gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is used to elute the metabolites.

-

-

Mass Spectrometry Detection:

-

The eluate is introduced into a triple quadrupole mass spectrometer operating in negative ion mode.

-

Multiple Reaction Monitoring (MRM) is used for quantification. The mass transition for 2-HG (m/z 147 -> 129) is monitored.

-

A stable isotope-labeled internal standard (e.g., ¹³C₅-2-HG) is added during extraction to control for sample processing variability and to enable absolute quantification.

-

Concentrations are determined by comparing the peak area of endogenous 2-HG to the standard curve generated from known concentrations of the internal standard.[1]

-

Protocol: In Vivo Modeling of IDH2 R140Q-driven Leukemia

Tetracycline-inducible transgenic mouse models are used to study the oncogenic role of IDH2 R140Q in vivo.[1]

-

Generation of Transgenic Mice:

-

A lentiviral or other vector is constructed containing the human IDH2 R140Q cDNA under the control of a tetracycline-responsive element (TRE).

-

Hematopoietic stem and progenitor cells (HSPCs) are isolated from mice that ubiquitously express the reverse tetracycline transactivator (rtTA).

-

HSPCs are transduced with the IDH2 R140Q vector. To model cooperative oncogenesis in AML, cells may be co-transduced with other common AML mutations like FLT3-ITD or HoxA9.[1][15][23]

-

-

Induction of Gene Expression:

-

The transduced HSPCs are transplanted into lethally irradiated recipient mice.

-

After engraftment, expression of the IDH2 R140Q transgene is induced by administering doxycycline to the mice in their drinking water or feed.[1]

-

-

Phenotypic Analysis:

-

Leukemia Development: Mice are monitored for signs of leukemia, such as weight loss, splenomegaly, and altered complete blood counts (CBCs).[24]

-

Flow Cytometry: Bone marrow and spleen cells are analyzed for immunophenotypic markers of myeloid blasts (e.g., c-Kit+, Mac-1+) and blocks in differentiation.

-

Histopathology: Tissues are examined for leukemic infiltration.

-

2-HG Measurement: Serum and bone marrow mononuclear cells are collected to confirm 2-HG production via LC-MS.[1]

-

-

Testing Therapeutic Dependency:

Figure 3: Experimental workflow for an inducible in vivo mouse model of IDH2 R140Q.

Therapeutic Targeting of IDH2 R140Q

The discovery of the IDH2 R140Q mutation's central role in oncogenesis provided a clear therapeutic target. The goal of targeted therapy is to specifically inhibit the mutant enzyme's neomorphic activity, thereby depleting 2-HG levels and restoring normal cellular differentiation.

Enasidenib (AG-221) is a first-in-class, oral, small-molecule inhibitor that potently and selectively targets the mutant IDH2 enzyme.[9][22]

-

Mechanism of Action: Enasidenib is an allosteric inhibitor.[9] It binds at the dimer interface of the mutant IDH2 enzyme, locking it in a conformation that prevents its catalytic activity.[9][14] This blocks the conversion of α-KG to 2-HG.

-

Cellular Effects: By reducing intracellular 2-HG levels, Enasidenib relieves the inhibition of α-KG-dependent dioxygenases.[7] This restores TET2 and KDM function, reverses the hypermethylation phenotype, and induces the differentiation of leukemic blasts into mature myeloid cells.[2][7][9]

-

Clinical Application: Enasidenib is approved by the FDA for the treatment of adult patients with relapsed or refractory AML who have an IDH2 mutation.[21]

Figure 4: Mechanism of therapeutic inhibition of mutant IDH2 R140Q.

Conclusion

The IDH2 R140Q mutation is a paradigm of how altered metabolism can directly drive cancer. By producing the oncometabolite 2-HG, it establishes a vicious cycle of epigenetic dysregulation and blocked cellular differentiation, which is essential for both the initiation and maintenance of malignancies like AML.[1][23] The elucidation of this pathway has not only deepened our understanding of cancer biology but has also led to the successful development of targeted, differentiation-based therapies like Enasidenib.[2][9] Continued research into the downstream effects of 2-HG and mechanisms of resistance to IDH2 inhibitors will be critical for improving therapeutic outcomes for patients with these cancers.

References

- 1. Proto-Oncogenic Role of Mutant IDH2 in Leukemia Initiation and Maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Roles and Therapeutic Applications of IDH2 Mutations in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. 2-Hydroxyglutarate in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]

- 6. Validate User [ashpublications.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]

- 9. Targeted inhibition of mutant IDH2 in leukemia cells induces cellular differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. oncotarget.com [oncotarget.com]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of cancer-associated IDH2 mutations that differ in tumorigenicity, chemosensitivity and 2-hydroxyglutarate production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics [frontiersin.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Oncometabolite 2-hydroxyglutarate regulates anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. IDH2/R140Q mutation confers cytokine-independent proliferation of TF-1 cells by activating constitutive STAT3/5 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Isocitrate dehydrogenase mutations are associated with altered IL-1β responses in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ashpublications.org [ashpublications.org]

- 20. Serum 2-hydroxyglutarate levels predict isocitrate dehydrogenase mutations and clinical outcome in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Enasidenib: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | IDH1/IDH2 Inhibition in Acute Myeloid Leukemia [frontiersin.org]

- 23. ashpublications.org [ashpublications.org]

- 24. Cancer-associated IDH2 mutants drive an acute myeloid leukemia that is susceptible to Brd4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Idh2R140Q-Mediated D-2-hydroxyglutarate Production Pathway and its Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme, particularly the R140Q variant, represent a significant oncogenic driver in various cancers, including acute myeloid leukemia (AML). This mutation confers a neomorphic enzymatic activity, leading to the aberrant production of the oncometabolite D-2-hydroxyglutarate (D-2-HG). D-2-HG competitively inhibits α-ketoglutarate (α-KG)-dependent dioxygenases, resulting in epigenetic dysregulation and a block in cellular differentiation. This technical guide provides a comprehensive overview of the Idh2R140Q-mediated D-2-HG production pathway, its downstream effects, and the mechanism of action of selective allosteric inhibitors. We present collated quantitative data on inhibitor potency, detailed experimental protocols for key assays, and visual diagrams of the core pathways and experimental workflows to support further research and drug development in this critical area of oncology.

The Neomorphic Activity of the Idh2R140Q Mutant

The wild-type IDH2 enzyme, located in the mitochondria, plays a crucial role in the Krebs cycle by catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), with the concomitant reduction of NADP+ to NADPH. However, the heterozygous somatic mutation at arginine 140, substituting it with glutamine (R140Q), results in a gain-of-function or neomorphic activity.[1] Instead of converting isocitrate to α-KG, the Idh2R140Q mutant enzyme utilizes α-KG as a substrate, reducing it to D-2-hydroxyglutarate (D-2-HG) in an NADPH-dependent manner.[2][3]

The accumulation of D-2-HG to millimolar concentrations in cancer cells acts as a competitive inhibitor of α-KG-dependent enzymes, including histone and DNA demethylases.[2] This leads to a hypermethylated state, altering gene expression and ultimately blocking hematopoietic differentiation, a hallmark of AML.[4]

Enzyme Kinetics of Idh2R140Q

Allosteric Inhibition of Idh2R140Q

The discovery of the oncogenic role of Idh2R140Q has spurred the development of targeted inhibitors. These small molecules, such as IDH2R140Q-IN-2 (also referred to as compound 36), CP-17, AGI-6780, and the FDA-approved drug Enasidenib (AG-221), act as allosteric inhibitors.[2][5][6][7] They do not bind to the active site but rather to the dimer interface of the Idh2R140Q homodimer.[2][5] This binding event locks the enzyme in an open, inactive conformation, preventing the conformational changes necessary for catalysis and subsequent D-2-HG production.[2][8]

Quantitative Data on Idh2R140Q Inhibitors

The following table summarizes the available quantitative data for various Idh2R140Q inhibitors. It is important to note that "this compound" and "CP-17" are described with very similar properties and may refer to the same or structurally related compounds.

| Inhibitor Name | Target | IC50 (nM) | Cell-Based D-2-HG Inhibition IC50 (nM) | Selectivity (over WT IDH2) | Reference |

| This compound (cpd 36) | Idh2R140Q | 29 | 10 (TF-1 cells) | High (not quantified) | |

| CP-17 | Idh2R140Q | 40.75 (16h incubation) | 141.4 (TF-1 cells) | >55-fold | [2][9][10] |

| AGI-6780 | Idh2R140Q | 23 | Not specified | ~8.3-fold | [5][7] |

| Enasidenib (AG-221) | Idh2R140Q/R172K | Not specified | Not specified | ~18-fold | [2][6] |

Note: IC50 values can vary depending on the assay conditions, such as enzyme and substrate concentrations, and incubation time.

Signaling Pathways and Experimental Workflows

D-2-Hydroxyglutarate Production Pathway

The following diagram illustrates the neomorphic reaction catalyzed by the Idh2R140Q mutant enzyme.

References

- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Identification of a selective inhibitor of IDH2/R140Q enzyme that induces cellular differentiation in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IDH2/R140Q mutation confers cytokine-independent proliferation of TF-1 cells by activating constitutive STAT3/5 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allosteric inhibitor remotely modulates the conformation of the orthestric pockets in mutant IDH2/R140Q - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel enasidenib analogues targeting inhibition of mutant isocitrate dehydrogenase 2 as antileukaemic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Identification of a selective inhibitor of IDH2/R140Q enzyme that induces cellular differentiation in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

understanding the neomorphic activity of IDH2 R140Q

An In-depth Guide to the Neomorphic Activity of IDH2 R140Q

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme represent a significant class of driver mutations in various cancers, including acute myeloid leukemia (AML), gliomas, and cholangiocarcinoma.[1][2] The R140Q mutation, a recurrent alteration in the enzyme's active site, confers a neomorphic (new function) activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] This guide provides a comprehensive technical overview of the IDH2 R140Q mutation, detailing its biochemical mechanism, the downstream oncogenic consequences of 2-HG accumulation, key experimental methodologies for its study, and the therapeutic strategies developed to target this specific vulnerability.

The Biochemical Basis of IDH2 R140Q Neomorphic Activity

Wild-type (WT) IDH2 is a mitochondrial enzyme crucial to the tricarboxylic acid (TCA) cycle. It catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), concurrently reducing NADP+ to NADPH.[4][5] The R140Q mutation, a single amino acid substitution at residue 140, fundamentally alters this function. While the mutant enzyme loses its ability to efficiently convert isocitrate, it gains the novel capacity to reduce α-KG to (R)-2-hydroxyglutarate (2-HG), consuming NADPH in the process.[6][7][8] This switch from an oxidative to a reductive reaction is the hallmark of its neomorphic activity.[6][9]

Structural analyses suggest that the R140 residue is critical for binding the β-carboxylate group of isocitrate.[10] Its replacement with glutamine (Q) impairs isocitrate binding while creating a conformation that favors the binding and subsequent reduction of α-KG.[6][10]

Downstream Effects: 2-HG as an Oncometabolite

The accumulation of 2-HG to millimolar concentrations in IDH2-mutant cells is the primary driver of oncogenesis.[4] 2-HG is structurally similar to α-KG and acts as a competitive inhibitor of numerous α-KG-dependent dioxygenases, which are critical for epigenetic regulation.

Key targets of 2-HG inhibition include:

-

TET (Ten-Eleven Translocation) enzymes: These enzymes are responsible for DNA demethylation. Their inhibition by 2-HG leads to widespread DNA hypermethylation.[4][11]

-

Jumonji C (JmjC) domain-containing histone demethylases: Inhibition of these enzymes results in histone hypermethylation, particularly at lysine residues (e.g., H3K4, H3K27, H3K36).[11][12]

This profound epigenetic remodeling alters gene expression, ultimately leading to a block in cellular differentiation and promoting uncontrolled cell proliferation—a hallmark of cancer.[12][13] In hematopoietic cells, for example, expression of IDH2 R140Q inhibits myeloid differentiation and expands the population of immature progenitor cells.[13]

Quantitative Data Summary

The study of IDH2 R140Q has generated significant quantitative data, particularly regarding the potency of targeted inhibitors and the resulting cellular changes.

Table 1: Inhibitor Potency Against IDH2 R140Q

| Compound | Target | IC₅₀ (nM) | Cell Line / System | Reference |

|---|---|---|---|---|

| Enasidenib (AG-221) | IDH2 R140Q / R172K | 118 (for R140Q) | TF-1 cells | [1] |

| AGI-6780 | IDH2 R140Q | 11 | U87 cells | [1] |

| CP-17 | IDH2 R140Q | 40.75 | Enzymatic Assay | [3][14] |

| AG-881 | Pan-IDH1/2 mutant | 118 (for R140Q) | TF-1 cells |[1] |

Table 2: Cellular Effects of IDH2 R140Q Expression and Inhibition

| Cell Line | Condition | Intracellular 2-HG | Phenotype | Reference |

|---|---|---|---|---|

| TF-1 | IDH2 R140Q expression | 21.44 mM | Blocked erythropoietin-induced differentiation | [12] |

| TF-1 (R140Q) | + 1 µM AGI-6780 (28 days) | 0.44 mM | Reversal of DNA hypermethylation, restored differentiation | [9][12] |

| U87MG | IDH2 R140Q expression | Lower than R172M mutant | Faster proliferation compared to WT | [6] |

| Primary AML Blasts | IDH2 R140Q | Elevated | Blocked differentiation | [1] |

| Primary AML Blasts | + Enasidenib (ex vivo) | Reduced | Induced myeloid differentiation |[5] |

Key Experimental Protocols

Measurement of Intracellular 2-HG by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for accurate quantification of 2-HG.

-

Cell Lysis and Metabolite Extraction:

-

Harvest approximately 3 million cells by centrifugation.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by sonication in 400 µL of ice-chilled water.[15]

-

Add 100 µL of an internal standard solution (e.g., ¹³C₅-labeled D-2-HG in 70% methanol) to the lysate.[15]

-

Precipitate proteins by adding ice-cold methanol or acetonitrile, vortex, and incubate at -20°C.

-

Centrifuge at high speed (e.g., >13,000 x g) for 15-20 minutes at 4°C.

-

Collect the supernatant for analysis.

-

-

LC-MS Analysis:

-

Inject the extracted metabolites onto a suitable chromatography column (e.g., a chiral column to separate D- and L-enantiomers).

-

Perform separation using an appropriate gradient of mobile phases.

-

Detect and quantify 2-HG and the internal standard using a mass spectrometer operating in selected reaction monitoring (SRM) or a similar targeted mode.

-

Normalize the 2-HG concentration to the cell number or total protein content.[15]

-

Enzymatic Assay for 2-HG Detection

Fluorimetric or colorimetric assays provide a high-throughput alternative to LC-MS for measuring 2-HG levels, particularly in screening applications.[16]

-

Principle: The assay couples the D-2-HG-dependent production of NADH by D-2-hydroxyglutarate dehydrogenase (D2HGDH) to a second reaction where a diaphorase enzyme uses the NADH to convert a probe (like resazurin) into a fluorescent product (resorufin).[16][17]

-

Protocol Outline:

-

Sample Preparation: Collect cell culture media or cell lysates. Deproteinate the samples, often by a filtration step.[17]

-

Reaction Setup: In a microplate, add the deproteinated sample.

-

Enzyme Reaction: Add a reaction mix containing D2HGDH, NAD+, diaphorase, and resazurin.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 30-60 minutes).

-

Detection: Measure the fluorescence of resorufin using a plate reader (Excitation ~530-560 nm, Emission ~590 nm).

-

Quantification: Determine 2-HG concentration by comparing the fluorescence signal to a standard curve generated with known concentrations of D-2-HG.[16]

-

Cellular Differentiation Assay

In leukemia models like the TF-1 cell line, the block in differentiation caused by IDH2 R140Q can be assessed by monitoring the expression of cell surface markers using flow cytometry.

-

Cell Culture and Treatment:

-

Culture TF-1 cells expressing IDH2 R140Q in appropriate media.

-

Treat cells with an IDH2 mutant inhibitor (e.g., Enasidenib) or a vehicle control over a time course (e.g., 7 to 28 days).[12]

-

Induce differentiation with an appropriate cytokine, such as erythropoietin (EPO) for erythroid lineage or GM-CSF for myeloid lineage.

-

-

Immunophenotyping:

-

Harvest cells and wash with a staining buffer (e.g., PBS with 2% FBS).

-

Incubate cells with fluorescently-conjugated antibodies against surface markers of mature cells (e.g., CD11b, CD14 for myeloid; CD71, CD235a for erythroid) and markers of immature cells (e.g., CD117).[1][11]

-

Wash away unbound antibodies.

-

Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing differentiation markers in treated versus control populations.

-

Therapeutic Targeting of IDH2 R140Q

The discovery that the oncogenic effects of IDH2 R140Q are dependent on 2-HG production made it a prime target for drug development. Small molecule inhibitors have been designed to allosterically bind to the mutant IDH2 enzyme at the dimer interface, locking it in an open conformation that prevents its catalytic activity.[1][3]

-

Enasidenib (AG-221): An oral, selective inhibitor of mutant IDH2 enzymes, Enasidenib was approved by the FDA for treating relapsed or refractory AML with an IDH2 mutation.[3] Clinical studies have shown that it effectively lowers plasma 2-HG levels and promotes the differentiation of leukemic blasts.[1][18]

-

AGI-6780: A potent and selective preclinical inhibitor of IDH2 R140Q that was instrumental in demonstrating that inhibiting the mutant enzyme could reverse epigenetic changes and restore cellular differentiation in vitro.[1][9]

Treatment with these inhibitors leads to a significant reduction in 2-HG levels, which in turn allows for the reversal of DNA and histone hypermethylation, ultimately restoring normal cellular differentiation pathways.[5][12]

References

- 1. Frontiers | Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics [frontiersin.org]

- 2. Molecularly Targeted Therapy in Acute Myeloid Leukemia: Current Treatment Landscape and Mechanisms of Response and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a selective inhibitor of IDH2/R140Q enzyme that induces cellular differentiation in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Hydroxyglutarate in Acute Myeloid Leukemia: A Journey from Pathogenesis to Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of cancer-associated IDH2 mutations that differ in tumorigenicity, chemosensitivity and 2-hydroxyglutarate production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Registered report: The common feature of leukemia-associated IDH1 and IDH2 mutations is a neomorphic enzyme activity converting alpha-ketoglutarate to 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Pathways: IDH2 Mutations, Co-opting Cellular Metabolism for Malignant Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Isocitrate dehydrogenase mutations are associated with altered IL-1β responses in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. IDH2 mutation-induced histone and DNA hypermethylation is progressively reversed by small-molecule inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mutant IDH: a targetable driver of leukemic phenotypes linking metabolism, epigenetics and transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of a selective inhibitor of IDH2/R140Q enzyme that induces cellular differentiation in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. A High-Throughput Fluorimetric Assay for 2-Hydroxyglutarate Identifies Zaprinast as a Glutaminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]

The Discovery and Development of Enasidenib (AG-221): A Targeted Inhibitor of IDH2 R140Q

A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide chronicles the discovery and development of enasidenib (formerly AG-221), a first-in-class, oral, small-molecule inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme, specifically targeting the R140Q mutation. This mutation is a key driver in several hematologic malignancies, most notably Acute Myeloid Leukemia (AML).

Introduction: The Rise of a Novel Therapeutic Target

Mutations in the isocitrate dehydrogenase (IDH) enzymes emerged as a significant area of cancer research following their discovery in the late 2000s. The IDH2 gene, in its wild-type form, encodes for an enzyme crucial to the Krebs cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] However, specific point mutations, such as R140Q, confer a neomorphic (new) function to the enzyme.[2][3] Instead of producing α-KG, the mutant IDH2 R140Q enzyme converts it into the oncometabolite D-2-hydroxyglutarate (2-HG).[4][5][6]

The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic dysregulation through DNA and histone hypermethylation.[7] This, in turn, blocks cellular differentiation, a hallmark of AML.[3][7] The discovery of this oncogenic mechanism provided a clear rationale for the development of targeted inhibitors against the mutant IDH2 enzyme.

Preclinical Discovery and Characterization of Enasidenib (AG-221)

Agios Pharmaceuticals initiated a high-throughput screening campaign to identify inhibitors of the IDH2 R140Q mutant enzyme, which led to the discovery of enasidenib (AG-221).[7]

Biochemical and Cellular Activity

Enasidenib is a potent and selective allosteric inhibitor of the mutant IDH2 enzyme.[4] It binds to the dimer interface of the enzyme, stabilizing it in an open conformation that prevents catalysis.[8] Preclinical studies demonstrated its ability to significantly reduce 2-HG levels in both cell-based assays and in vivo models.[3][7]

Table 1: In Vitro Inhibitory Activity of Enasidenib (AG-221)

| Target | IC50 |

| IDH2 R140Q | 100 nM[9] |

| IDH2 R172K | 400 nM[9] |

IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity.

In cellular models, such as the IDH2 R140Q-mutant TF-1 erythroleukemia cell line, enasidenib treatment led to a dose-dependent reduction in 2-HG levels and induced cellular differentiation.[3][10]

In Vivo Efficacy in Xenograft Models

The anti-leukemic activity of enasidenib was evaluated in patient-derived xenograft (PDX) mouse models of IDH2-mutant AML. Oral administration of enasidenib resulted in a dose-dependent reduction of 2-HG in the plasma, bone marrow, and urine of the engrafted mice.[11] Furthermore, treatment with enasidenib led to a significant survival benefit compared to vehicle-treated or cytarabine-treated mice.[3][11] The treatment also induced differentiation of AML blasts into mature myeloid cells, as evidenced by the expression of cell surface markers like CD11b and CD15.[3]

Table 2: Preclinical Pharmacokinetics of Enasidenib

| Parameter | Value | Species |

| Oral Bioavailability | ~57% | Human[11] |

| Time to Cmax (Tmax) | 4 hours | Human[11] |

| Terminal Half-life (t1/2) | 137 hours | Human (AML patients)[11] |

| Protein Binding | 98.5% | Human[11] |

Clinical Development of Enasidenib

The promising preclinical data paved the way for the clinical development of enasidenib in patients with advanced hematologic malignancies harboring an IDH2 mutation.

Phase I/II Study (NCT01915498)

A first-in-human, Phase I/II, open-label, dose-escalation and expansion study was initiated in 2013 to evaluate the safety, tolerability, pharmacokinetics, and clinical activity of enasidenib. The study enrolled patients with relapsed or refractory (R/R) AML and other advanced hematologic malignancies with an IDH2 mutation.[12]

The dose-escalation phase established a recommended Phase 2 dose of 100 mg once daily.[12] The trial demonstrated a manageable safety profile and significant clinical activity.

Table 3: Efficacy of Enasidenib in Relapsed or Refractory AML (Phase I/II Study)

| Outcome | Value |

| Overall Response Rate (ORR) | 40.3%[12] |

| Complete Remission (CR) | 19.3%[12] |

| Median Duration of Response | 5.8 months[12] |

| Median Overall Survival (OS) | 9.3 months[12] |

| Median OS in patients achieving CR | 19.7 months[12] |

Phase III IDHENTIFY Study (NCT02577406)

A randomized, open-label, Phase III trial (IDHENTIFY) was initiated in 2015 to compare the efficacy and safety of enasidenib versus conventional care regimens in older patients (≥60 years) with R/R AML and an IDH2 mutation.[13] While the primary endpoint of overall survival was not met, enasidenib demonstrated meaningful improvements in event-free survival, time to treatment failure, and overall response rate compared to conventional care.

Regulatory Approval and Post-Marketing

Based on the robust data from the Phase I/II trial, the U.S. Food and Drug Administration (FDA) granted Priority Review to enasidenib. On August 1, 2017, enasidenib (marketed as IDHIFA®) received FDA approval for the treatment of adult patients with relapsed or refractory AML with an IDH2 mutation as detected by an FDA-approved test.[2] This marked a significant milestone as the first targeted therapy approved for this genetically defined subset of AML patients.

Experimental Protocols

IDH2 R140Q Enzymatic Assay

Principle: The activity of the mutant IDH2 R140Q enzyme is measured by monitoring the consumption of NADPH, which is a cofactor in the conversion of α-ketoglutarate to 2-hydroxyglutarate. This is often done using a coupled enzymatic reaction where the change in NADPH concentration leads to a fluorescent or colorimetric signal.

General Protocol:

-

Recombinant human IDH2 R140Q enzyme is incubated in a reaction buffer containing α-ketoglutarate and NADPH.

-

The reaction is initiated by the addition of the enzyme or substrate.

-

The decrease in NADPH concentration over time is monitored by measuring the fluorescence or absorbance, often coupled with a diaphorase/resazurin system.

-

For inhibitor studies, various concentrations of enasidenib are pre-incubated with the enzyme before initiating the reaction.

-

IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.

Cell Viability and Differentiation Assays (TF-1 IDH2 R140Q cells)

Principle: The effect of enasidenib on the viability and differentiation of IDH2 R140Q-mutant cells is assessed using in vitro cell culture models.

Cell Viability (MTT Assay) Protocol: [10]

-

TF-1 cells harboring the IDH2 R140Q mutation are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of enasidenib or vehicle control.

-

After a defined incubation period (e.g., 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Viable cells with active metabolism convert MTT into a purple formazan product.

-

A solubilization solution is added to dissolve the formazan crystals.

-

The absorbance is measured at approximately 570 nm using a microplate reader.

Differentiation Assay (Flow Cytometry):

-

TF-1 IDH2 R140Q cells are treated with enasidenib or vehicle control.

-

After the treatment period, cells are harvested and stained with fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD14, CD15).

-

The expression of these markers is quantified using a flow cytometer. An increase in the percentage of cells expressing these markers indicates induced differentiation.

In Vivo Xenograft Model

Principle: To evaluate the in vivo efficacy of enasidenib, human AML cells with the IDH2 R140Q mutation are implanted into immunodeficient mice.

General Protocol:

-

Immunodeficient mice (e.g., NOD/SCID) are sublethally irradiated.

-

Patient-derived AML blasts or an IDH2 R140Q-mutant cell line are injected intravenously or subcutaneously into the mice.

-

Once leukemia is established (confirmed by monitoring peripheral blood for human CD45+ cells), mice are randomized into treatment and control groups.

-

Enasidenib is formulated for oral administration (e.g., in a solution of 0.5% methylcellulose) and administered daily via oral gavage at specified doses (e.g., 30, 100 mg/kg).[9]

-

The control group receives the vehicle alone.

-

Tumor burden is monitored by bioluminescence imaging (if cells are engineered to express luciferase) or by flow cytometry of peripheral blood and bone marrow.

-

Animal survival is monitored, and at the end of the study, tissues can be harvested for analysis of 2-HG levels and biomarker expression.

Visualizations

References

- 1. doaj.org [doaj.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Enasidenib Mesylate? [synapse.patsnap.com]

- 6. dovepress.com [dovepress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. IDH2/R140Q mutation confers cytokine-independent proliferation of TF-1 cells by activating constitutive STAT3/5 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enasidenib in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. Agios Outlines Key Clinical Development & Research Strategies – Agios Pharmaceuticals, Inc. [investor.agios.com]

Preclinical Efficacy of Idh2R140Q-IN-2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for Idh2R140Q-IN-2, a potent and selective inhibitor of the isocitrate dehydrogenase 2 (IDH2) R140Q mutant enzyme. The information presented herein is compiled from publicly available scientific literature and is intended to serve as a resource for researchers and professionals involved in the development of targeted cancer therapies.

Introduction to IDH2 R140Q Mutation and Targeted Inhibition

Mutations in the isocitrate dehydrogenase 2 (IDH2) gene, particularly the R140Q substitution, are frequently observed in various hematological malignancies, most notably acute myeloid leukemia (AML).[1][2] This mutation confers a neomorphic enzymatic activity, leading to the aberrant production of the oncometabolite D-2-hydroxyglutarate (D-2-HG).[1][2] Elevated levels of D-2-HG disrupt normal cellular metabolism and epigenetic regulation, ultimately contributing to oncogenesis by blocking cellular differentiation.[1] The development of small molecule inhibitors that selectively target the mutant IDH2 enzyme represents a promising therapeutic strategy for these cancers. This compound, also known as compound 36, is an orally active inhibitor designed for this purpose.[3]

Quantitative Preclinical Efficacy Data

The preclinical efficacy of this compound has been evaluated through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound[3]

| Parameter | Value | Cell Line/Enzyme |

| IC50 (IDH2 R140Q Mutant Enzyme) | 29 nM | Recombinant Human IDH2 R140Q |

| IC50 (Wild-Type IDH2 Enzyme) | > 14,211 nM | Recombinant Human Wild-Type IDH2 |

| Selectivity (WT/Mutant) | > 490-fold | - |

| IC50 (D-2-HG Production) | 10 nM | TF-1 cells expressing IDH2 R140Q |

Table 2: In Vivo Efficacy of this compound in a Xenograft Model[3]

| Animal Model | Treatment | Dosing | Outcome |

| Nude mice bearing TF-1/IDH2R140Q xenografts | This compound | 25 mg/kg, oral administration | Significant reduction of D-2-HG levels in tumor tissue |

Table 3: Pharmacokinetic Profile of this compound in Mice[3]

| Parameter | Value | Route of Administration |

| Bioavailability (F) | 90.3% | Oral |

| Half-life (T1/2) | 6.4 hours | Oral |

Experimental Protocols

This section provides a detailed description of the methodologies used to generate the preclinical data for this compound.

Enzymatic Assay for IDH2 Inhibition

The inhibitory activity of this compound against both the mutant and wild-type IDH2 enzymes was determined using a biochemical assay that measures the consumption of NADPH.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Procedure:

-

Recombinant human IDH2 R140Q or wild-type IDH2 enzyme was incubated with the inhibitor at various concentrations.

-

The enzymatic reaction was initiated by the addition of the substrate, α-ketoglutarate, and the cofactor, NADPH.

-

The rate of NADPH consumption was monitored by measuring the decrease in fluorescence.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular Assay for D-2-HG Production

The effect of this compound on the production of the oncometabolite D-2-HG was assessed in a human erythroleukemia cell line engineered to express the IDH2 R140Q mutation.

-

Objective: To measure the IC50 of this compound for the inhibition of D-2-HG production in a cellular context.

-

Cell Line: TF-1 cells stably expressing human IDH2 R140Q.

-

Procedure:

-

TF-1/IDH2R140Q cells were seeded in multi-well plates and treated with varying concentrations of this compound.

-

After an incubation period, the cells were harvested, and intracellular metabolites were extracted.

-

The concentration of D-2-HG in the cell lysates was quantified using a specific D-2-HG enzyme-based assay.

-

IC50 values were determined from the dose-response curve.

-

Cellular Differentiation Assay

The ability of this compound to induce differentiation in leukemia cells was evaluated in the TF-1/IDH2R140Q cell line.

-

Objective: To assess the potential of this compound to reverse the differentiation block caused by the IDH2 R140Q mutation.

-

Procedure:

-

TF-1/IDH2R140Q cells were cultured in the presence of this compound for several days.

-

Cellular differentiation was assessed by monitoring the expression of cell surface markers associated with mature hematopoietic lineages (e.g., CD11b, CD14) using flow cytometry.

-

Morphological changes consistent with differentiation were also observed by microscopy.

-

In Vivo Xenograft Model

The in vivo efficacy of this compound was tested in a mouse xenograft model using the TF-1/IDH2R140Q cell line.

-

Objective: To evaluate the ability of orally administered this compound to reduce D-2-HG levels in tumors.

-

Animal Model: Immunodeficient nude mice.

-

Procedure:

-

TF-1/IDH2R140Q cells were subcutaneously implanted into the flanks of the mice.

-

Once tumors reached a specified size, the mice were treated with this compound (25 mg/kg) via oral gavage.

-

After the treatment period, tumors were excised, and the levels of D-2-HG in the tumor tissue were measured by mass spectrometry.

-

Pharmacokinetic Analysis

The pharmacokinetic properties of this compound were determined in mice to assess its oral bioavailability and half-life.

-

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Procedure:

-

A single dose of this compound was administered to mice either intravenously or orally.

-

Blood samples were collected at various time points after administration.

-

The concentration of this compound in the plasma was quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic parameters, including bioavailability (F) and half-life (T1/2), were calculated from the plasma concentration-time profiles.

-

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of the IDH2 R140Q mutation and the experimental workflow for evaluating this compound.

Caption: Mechanism of action of the IDH2 R140Q mutation.

Caption: Preclinical evaluation workflow for this compound.

References

- 1. IDH2/R140Q mutation confers cytokine-independent proliferation of TF-1 cells by activating constitutive STAT3/5 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IDH2/R140Q mutation confers cytokine-independent proliferation of TF-1 cells by activating constitutive STAT3/5 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Idh2R140Q-IN-2: A Potent and Selective Chemical Probe for Mutant IDH2 R140Q

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Mutations in isocitrate dehydrogenase 2 (IDH2), particularly the R140Q variant, are frequently observed in several cancers, most notably acute myeloid leukemia (AML).[1][2][3] This mutation confers a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[2] The accumulation of D-2-HG competitively inhibits α-KG-dependent dioxygenases, resulting in epigenetic dysregulation and a block in cellular differentiation, thereby contributing to tumorigenesis.[2] The development of selective inhibitors targeting the mutant IDH2 enzyme is a validated therapeutic strategy for these malignancies.[4] Idh2R140Q-IN-2 (also referred to as compound 36) is a recently developed, orally active, and highly selective inhibitor of the IDH2 R140Q mutant protein.[4][5] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, pharmacokinetic profile, and detailed experimental protocols to facilitate its use as a chemical probe in research and drug discovery.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Reference |

| IDH2 R140Q IC50 | 29 nM | [4] |

| Cellular D-2-HG Production IC50 (TF-1/IDH2 R140Q cells) | 10 nM | [4][5] |

| Selectivity over IDH2 WT | >490-fold | [4] |

Table 2: Pharmacokinetic Profile of this compound in Mice

| Parameter | Value | Reference |

| Oral Bioavailability (F) | 90.3% | [4] |

| Half-life (T1/2) | 6.4 h | [4] |

| In Vivo Efficacy (25 mg/kg, oral) | Effective reduction of D-2-HG levels in a TF-1/IDH2 R140Q xenograft model | [4] |

Mechanism of Action and Signaling Pathway

This compound acts as a potent and selective inhibitor of the mutant IDH2 R140Q enzyme. By binding to the enzyme, it blocks the neomorphic activity responsible for the conversion of α-KG to D-2-HG. The reduction in intracellular D-2-HG levels alleviates the inhibition of α-KG-dependent dioxygenases, such as TET family enzymes and histone demethylases. This restoration of normal epigenetic regulation can induce the differentiation of leukemic cells.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on the primary literature and are intended to serve as a guide for researchers.

IDH2 R140Q Enzymatic Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of the mutant IDH2 R140Q protein. The activity is monitored by measuring the consumption of NADPH.

Materials:

-

Recombinant human IDH2 R140Q enzyme

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 0.1% BSA, and 1 mM DTT

-

NADPH

-

α-Ketoglutarate (α-KG)

-

This compound (or other test compounds)

-

96-well black plates

-

Plate reader capable of measuring fluorescence (Ex/Em = 544/590 nm)

Procedure:

-

Prepare a reaction mixture containing the IDH2 R140Q enzyme in the assay buffer.

-

Add varying concentrations of this compound to the wells of a 96-well plate.

-

Add the enzyme solution to the wells containing the inhibitor and incubate for a pre-determined time at room temperature.

-

Initiate the enzymatic reaction by adding a mixture of NADPH and α-KG.

-

Monitor the decrease in NADPH fluorescence over time.

-

Calculate the initial reaction velocities and determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Cellular D-2-HG Production Assay

This assay quantifies the inhibition of D-2-HG production by this compound in a cellular context using a cell line engineered to express the IDH2 R140Q mutation.

Materials:

-

TF-1 cell line stably expressing IDH2 R140Q (TF-1/IDH2 R140Q)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

D-2-HG metabolite detection kit (LC-MS/MS based)

-

Cell lysis buffer

Procedure:

-

Seed TF-1/IDH2 R140Q cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 48-72 hours.

-

After the treatment period, harvest the cells and lyse them to release intracellular metabolites.

-

Measure the concentration of D-2-HG in the cell lysates using an appropriate D-2-HG assay kit, typically involving LC-MS/MS analysis.

-

Determine the IC50 value by plotting the percentage of D-2-HG reduction against the concentration of this compound.

Cellular Differentiation Assay

This assay assesses the ability of this compound to induce differentiation in IDH2 R140Q-mutant leukemia cells.

Materials:

-

TF-1/IDH2 R140Q cells

-

Cell culture medium

-

This compound

-

Flow cytometer

-

Antibodies against cell surface differentiation markers (e.g., CD11b, CD14)

Procedure:

-

Culture TF-1/IDH2 R140Q cells in the presence of various concentrations of this compound for an extended period (e.g., 6-10 days).

-

Harvest the cells and stain them with fluorescently labeled antibodies specific for myeloid differentiation markers.

-

Analyze the expression of the differentiation markers using flow cytometry.

-

Quantify the percentage of cells expressing the differentiation markers to assess the extent of induced differentiation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the evaluation of an IDH2 R140Q inhibitor like this compound.

Conclusion

This compound is a valuable chemical probe for studying the biological consequences of the IDH2 R140Q mutation and for the development of novel therapeutics. Its high potency, selectivity, and favorable pharmacokinetic properties make it an excellent tool for both in vitro and in vivo research.[4] This guide provides the essential data and methodologies to enable researchers to effectively utilize this compound in their studies of IDH2-mutant cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of a selective inhibitor of IDH2/R140Q enzyme that induces cellular differentiation in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a selective inhibitor of IDH2/R140Q enzyme that induces cellular differentiation in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Based Drug Design of Novel Triaminotriazine Derivatives as Orally Bioavailable IDH2R140Q Inhibitors with High Selectivity and Reduced hERG Inhibitory Activity for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application